![molecular formula C14H24NO4P B5178683 diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5178683.png)
diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate, also known as VX, is a highly toxic nerve agent that can cause severe damage to the nervous system. It was developed in the mid-20th century as a chemical warfare agent and has been banned by the Chemical Weapons Convention. Despite its lethal nature, VX has been extensively studied for its potential use in scientific research.
Wirkmechanismus
Diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate acts by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately leading to respiratory failure and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate exposure are severe and can lead to death within minutes to hours. Symptoms of diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate exposure include convulsions, respiratory failure, and loss of consciousness. diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate can also cause long-term neurological damage and other health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate in lab experiments is that it is a highly potent and specific inhibitor of acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in the nervous system. However, diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate is also highly toxic and requires strict safety precautions when handling. It can also be difficult to obtain due to its status as a banned chemical weapon.
Zukünftige Richtungen
There are several future directions for research involving diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate. One area of interest is the development of more effective antidotes and treatments for nerve agent exposure. Another area of research is the development of new methods for detecting nerve agents, including diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate, in the environment. Additionally, diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate may be useful in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.
Synthesemethoden
The synthesis of diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate is a complex process that involves several steps. The starting material for the synthesis is diisobutyl phosphite, which is reacted with 3-hydroxypyridine to form diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate. The final product is purified using various techniques, including chromatography and distillation.
Wissenschaftliche Forschungsanwendungen
Diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate has been used in a wide range of scientific research applications, including the study of enzymes, receptors, and ion channels. It has been particularly useful in the study of acetylcholinesterase, an enzyme that plays a critical role in nerve function. diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate has also been used to study the effects of nerve agents on the nervous system, as well as the development of antidotes and treatments for nerve agent exposure.
Eigenschaften
IUPAC Name |
bis(2-methylpropoxy)phosphoryl-pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO4P/c1-11(2)9-18-20(17,19-10-12(3)4)14(16)13-6-5-7-15-8-13/h5-8,11-12,14,16H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMBJQFEHQCPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CN=CC=C1)O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

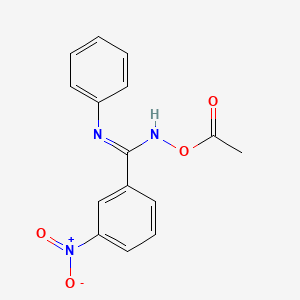
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)


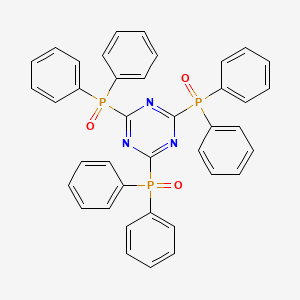

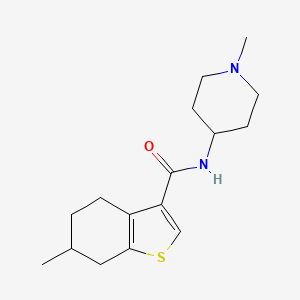
![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)
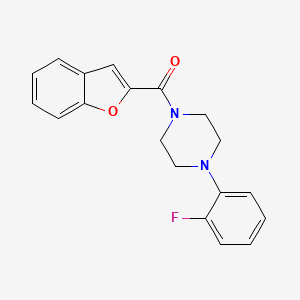
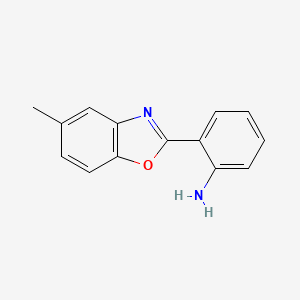
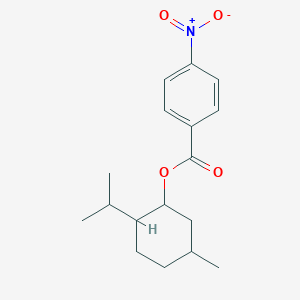
![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)
![1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5178687.png)